molecular formula C51H48Br3N3O12 B12336678 (2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B12336678
M. Wt: 1134.6 g/mol
InChI Key: SVNLJOQLPVXZOM-KQEWGCBPSA-N
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Description

(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is an organic compound with a complex structure It contains a bromophenyl group and a phenylmethoxycarbonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multiple steps. One common method includes the bromination of a phenyl group followed by the introduction of a methoxycarbonylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and use it as a reference compound in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C51H48Br3N3O12

Molecular Weight

1134.6 g/mol

IUPAC Name

(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/3C17H16BrNO4/c3*18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h3*1-9,15H,10-11H2,(H,19,22)(H,20,21)/t3*15-/m000/s1

InChI Key

SVNLJOQLPVXZOM-KQEWGCBPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2Br)C(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2Br)C(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2Br)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

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